Tert-butyl 2-(2-morpholin-4-ylpyrimidin-4-yl)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 2-(2-morpholin-4-ylpyrimidin-4-yl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C₁₇H₂₄N₄O₃. It is a derivative of pyrrolidine and morpholine, featuring a pyrimidinyl group. This compound is primarily used in scientific research and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-morpholin-4-ylpyrimidin-4-yl)pyrrolidine-1-carboxylate typically involves multiple steps, starting with the reaction of morpholine with pyrimidine derivatives. The reaction conditions include the use of strong bases and organic solvents to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that require precise control of temperature, pressure, and reagent concentrations. The process involves the use of reactors and purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2-(2-morpholin-4-ylpyrimidin-4-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and organic compounds.
Biology: In biological research, this compound is utilized to study enzyme inhibition and receptor binding. It helps in understanding the interactions between small molecules and biological targets.
Medicine: The compound has potential applications in drug development, particularly in the design of antiviral and anticancer agents. Its ability to interact with specific molecular targets makes it a valuable candidate for therapeutic research.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties contribute to the development of new products and technologies.
Mechanism of Action
The mechanism by which tert-butyl 2-(2-morpholin-4-ylpyrimidin-4-yl)pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, leading to the modulation of biological processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrrolidine derivatives
Morpholine derivatives
Pyrimidinyl compounds
Uniqueness: Tert-butyl 2-(2-morpholin-4-ylpyrimidin-4-yl)pyrrolidine-1-carboxylate stands out due to its specific structural features and reactivity. Its combination of pyrrolidine and morpholine rings, along with the pyrimidinyl group, gives it unique chemical properties that are not found in other similar compounds.
Properties
IUPAC Name |
tert-butyl 2-(2-morpholin-4-ylpyrimidin-4-yl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-17(2,3)24-16(22)21-8-4-5-14(21)13-6-7-18-15(19-13)20-9-11-23-12-10-20/h6-7,14H,4-5,8-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFNMBBUMVGYLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC(=NC=C2)N3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801121417 | |
Record name | 1-Pyrrolidinecarboxylic acid, 2-[2-(4-morpholinyl)-4-pyrimidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801121417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255147-65-9 | |
Record name | 1-Pyrrolidinecarboxylic acid, 2-[2-(4-morpholinyl)-4-pyrimidinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pyrrolidinecarboxylic acid, 2-[2-(4-morpholinyl)-4-pyrimidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801121417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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